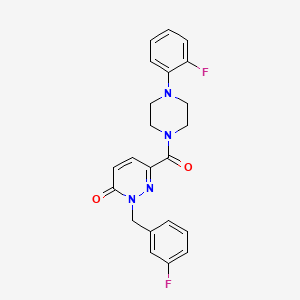
2-(3-fluorobenzyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorobenzyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H20F2N4O2 and its molecular weight is 410.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications :
- Derivatives of pyridazinone, including compounds related to the one , have been synthesized and evaluated for their analgesic and anti-inflammatory effects. These compounds demonstrated significant activity in tests such as the phenylbenzoquinone-induced writhing test and the carrageenan-induced paw edema method. Importantly, these compounds showed no gastric ulcerogenic effect, unlike some nonsteroidal anti-inflammatory drugs (Şahina et al., 2004).
Glucan Synthase Inhibitor for Antifungal Activity :
- In a study focusing on the synthesis and structure-activity relationship of pyridazinones, certain derivatives were identified as potent β-1,3-glucan synthase inhibitors. These inhibitors are significant for their efficacy in vivo against fungal infections like Candida glabrata (Ting et al., 2011).
Potential Use in Antinociceptive Activity :
- A range of pyridazinone derivatives, including those related to the compound of interest, were synthesized and assessed for antinociceptive activity. These studies revealed that some derivatives were more effective than aspirin in antinociceptive activity tests, indicating their potential as pain-relieving agents (Gokçe et al., 2001).
Anticancer and Carbonic Anhydrase Inhibitor Potential :
- New Mannich bases with structures similar to the compound were synthesized and evaluated for their potential as anticancer agents and carbonic anhydrase inhibitors. Some of these compounds showed promising results in terms of cytotoxicity and inhibition of carbonic anhydrase, which is significant in cancer therapy (Tuğrak et al., 2019).
Cytotoxic Effects in Cancer Cell Lines :
- Studies were conducted on derivatives of 3(2H)-pyridazinone for their cytotoxic effects in liver and colon cancer cell lines. These compounds showed activity against specific cancer cell lines, highlighting their potential application in cancer treatment (Özdemir et al., 2019).
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2/c23-17-5-3-4-16(14-17)15-28-21(29)9-8-19(25-28)22(30)27-12-10-26(11-13-27)20-7-2-1-6-18(20)24/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEAQWGOPXEPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-ynamide](/img/structure/B2484970.png)
![9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484971.png)

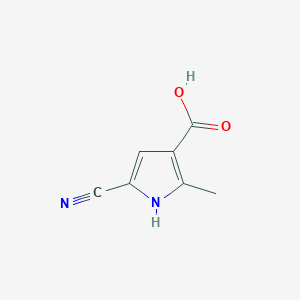
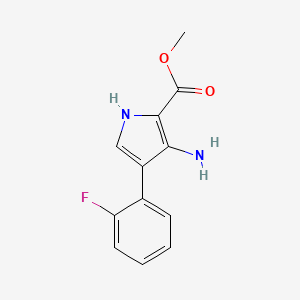
![4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2484978.png)
![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B2484979.png)
![4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2484981.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2484982.png)
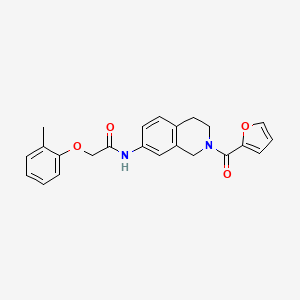

![Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484989.png)
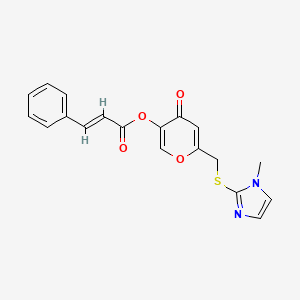
![1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B2484993.png)
